alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Some common methods include:
- Using samarium triflate as a reusable acid catalyst in an aqueous medium .
- Cyclization reactions catalyzed by a combination of Brønsted acid and CuI .
- Reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) and other peroxides.
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Catalysts: Including metal catalysts like CuI and nanocatalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield different reduced forms of the compound.
Scientific Research Applications
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of cell survival pathways: Modulating gene expression and inducing oxidative stress and DNA damage.
Antioxidant properties: Scavenging reactive oxygen species and reducing oxidative stress.
Comparison with Similar Compounds
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds share a similar benzoxazole core structure and exhibit various biological activities.
Hydroxycinnamic acids: These compounds have antioxidant, anti-inflammatory, and anticancer properties.
List of Similar Compounds
- Benzoxazole
- Benzothiazole
- Benzimidazole
- Hydroxycinnamic acids (e.g., caffeic acid, ferulic acid, sinapic acid)
This compound stands out due to its unique combination of structural features and diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
60723-71-9 |
---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-benzoxazol-7-yl)propanoic acid |
InChI |
InChI=1S/C16H13NO3/c1-10(16(18)19)12-8-5-9-13-14(12)20-15(17-13)11-6-3-2-4-7-11/h2-10H,1H3,(H,18,19) |
InChI Key |
NHWQKXLYPPATQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.